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3-Methylhexan-3-amine

Catalog No.
S14027495
CAS No.
M.F
C7H17N
M. Wt
115.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylhexan-3-amine

Product Name

3-Methylhexan-3-amine

IUPAC Name

3-methylhexan-3-amine

Molecular Formula

C7H17N

Molecular Weight

115.22 g/mol

InChI

InChI=1S/C7H17N/c1-4-6-7(3,8)5-2/h4-6,8H2,1-3H3

InChI Key

HGNVEXMJZVUWJO-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CC)N

3-Methylhexan-3-amine is an organic compound with the molecular formula C7H17NC_7H_{17}N. It belongs to the class of amines, specifically classified as a tertiary amine due to the presence of a nitrogen atom connected to three alkyl groups. The compound is characterized by its branched structure, which includes a methyl group attached to the third carbon of a hexane chain. This structural arrangement contributes to its unique chemical properties and biological activities.

Typical of amines:

  • Oxidation: Under specific conditions, this compound can be oxidized to form corresponding nitriles or amides. Common reagents for oxidation include potassium permanganate and chromium trioxide.
  • Reduction: It can be reduced to yield primary amines or other derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: 3-Methylhexan-3-amine participates in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups, facilitated by halogenating or alkylating agents.

These reactions highlight the versatility of 3-Methylhexan-3-amine in organic synthesis.

Research has indicated that 3-Methylhexan-3-amine may influence neurotransmitter systems, suggesting potential applications in pharmacology. Its structure allows it to act as a ligand for certain receptors, potentially affecting neurotransmitter release and uptake. Additionally, it has been investigated for its possible use as a nasal decongestant and in treating various medical conditions.

Several methods exist for synthesizing 3-Methylhexan-3-amine:

  • Oxime Reduction: One common synthesis route involves reacting 3-methylhexan-2-one with hydroxylamine to form an oxime, which is then reduced via catalytic hydrogenation using a metal catalyst like palladium on carbon under high pressure and temperature conditions.
  • Direct Amination: Another method includes the direct amination of suitable precursors under specific reaction conditions to yield 3-Methylhexan-3-amine.

These synthetic pathways are significant for both laboratory research and industrial production.

The applications of 3-Methylhexan-3-amine are diverse:

  • Organic Synthesis: It serves as a building block in organic chemistry, facilitating the production of pharmaceuticals and agrochemicals.
  • Biological Research: The compound is studied for its effects on biological systems, particularly regarding neurotransmitter activity.
  • Industrial Use: It finds applications in manufacturing various industrial chemicals and materials, contributing to sectors such as pharmaceuticals and agrochemicals.

Studies on the interaction of 3-Methylhexan-3-amine with biological systems have revealed its potential effects on neurotransmitter release. The compound may interact with enzymes involved in metabolic pathways, influencing their activity and leading to various physiological effects. These interactions warrant further investigation into its therapeutic potential.

Several compounds share structural similarities with 3-Methylhexan-3-amine. Notable examples include:

Compound NameStructure DescriptionUnique Features
2-Amino-4-methylhexaneContains an amino group at the second carbonDifferent position of the amino group
4-Methyl-2-hexanamineSimilar structure but with a different arrangementVariation in methyl and amino group placement
N-Ethyl-N-methylhexan-3-amineA derivative with ethyl and methyl substitutionsDistinct branching pattern

Uniqueness: 3-Methylhexan-3-amine is unique due to its specific branching pattern, which influences its chemical reactivity and biological interactions. The arrangement of methyl and amino groups allows it to engage uniquely with molecular targets compared to similar compounds .

XLogP3

1.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

115.136099547 g/mol

Monoisotopic Mass

115.136099547 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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